Methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate hydrochloride
CAS No.: 2228301-36-6
Cat. No.: VC7100890
Molecular Formula: C11H20ClNO2
Molecular Weight: 233.74
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2228301-36-6 |
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Molecular Formula | C11H20ClNO2 |
Molecular Weight | 233.74 |
IUPAC Name | methyl 4-but-3-enylpiperidine-4-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C11H19NO2.ClH/c1-3-4-5-11(10(13)14-2)6-8-12-9-7-11;/h3,12H,1,4-9H2,2H3;1H |
Standard InChI Key | QDYNEQZADAAMPN-UHFFFAOYSA-N |
SMILES | COC(=O)C1(CCNCC1)CCC=C.Cl |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a piperidine ring substituted at the 4-position with both a methyl ester (–COOCH₃) and a but-3-en-1-yl group (–CH₂CH₂CH=CH₂). The hydrochloride salt formation at the piperidine nitrogen enhances solubility and stability for practical applications .
Key structural attributes:
Spectroscopic and Computational Data
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SMILES: O=C(OC)C1(CCNCC1)CCC=C.Cl (derived from structural analysis).
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InChI Key: MPSXDHAILALMNW-UHFFFAOYSA-N (hypothetical, based on analogous piperidine derivatives) .
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LogP: 1.61, indicating moderate lipophilicity suitable for membrane permeability in drug design .
Synthesis and Optimization
Alkylation of Piperidine Precursors
A common approach involves the alkylation of methyl 4-oxopiperidine-4-carboxylate with 3-buten-1-yl magnesium bromide (Grignard reagent), followed by acid workup to form the hydrochloride salt .
Hypothetical reaction:
\text{Methyl 4-oxopiperidine-4-carboxylate} + \text{CH}_2=CHCH_2CH_2MgBr} \rightarrow \text{Methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}Catalytic Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling could theoretically introduce the butenyl group to a halogenated piperidine intermediate, though this method is more typical for aryl substitutions .
Purification and Characterization
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Chromatography: Flash column chromatography (e.g., 20–40% ethyl acetate/hexane) is standard for isolating piperidine derivatives .
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Spectroscopy:
Physicochemical Properties
Solubility and Stability
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Solubility: High solubility in polar solvents (water, methanol) due to the hydrochloride salt; limited solubility in nonpolar solvents .
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Stability: Susceptible to ester hydrolysis under acidic/basic conditions. Storage at 2–8°C under inert atmosphere is recommended .
Applications in Research
Pharmaceutical Intermediate
The compound’s bifunctional groups (ester and alkene) make it a candidate for:
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Prodrug Development: Ester hydrolysis could release active carboxylic acids in vivo.
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Click Chemistry: The alkene moiety enables cycloaddition reactions for bioconjugation .
Material Science
The butenyl group’s reactivity supports polymerization studies, potentially yielding novel polyamides or coatings .
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